

Application Notes and Protocols for 2-Methyldecanal in Fragrance Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyldecanal

Cat. No.: B1664147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecanal, also known as aldehyde C-11 MOA (Methyl Octyl Acetaldehyde), is a significant aroma chemical prized in the fragrance industry for its powerful and multifaceted olfactory profile. It possesses a characteristic aldehydic scent with distinct citrus, waxy, and fresh notes.^{[1][2]} This synthetic fragrance ingredient is valued for its ability to impart a sparkling lift and a clean, vibrant character to a wide array of fragrance compositions.^[1] Its versatility allows for its use in fine fragrances, as well as in personal and home care products, where it contributes a fresh and long-lasting citrus and watery character. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of **2-methyldecanal** in fragrance chemistry.

Olfactory Properties and Applications

2-Methyldecanal is a colorless to pale yellow liquid with a potent and complex odor.^[3] Its scent is often described as aldehydic, citrus-peel-like, waxy, and green.^[4] Some perfumers also note complex notes of water, herbs, and soap.^[1] This versatile ingredient is used at very low concentrations to achieve its desired effect.

The applications of **2-methyldecanal** are extensive, spanning various product categories within the fragrance industry. It is utilized to refresh green and citrus nuances in perfume compositions.^{[2][4]}

Data Presentation: Physicochemical and Olfactory Data

The following tables summarize key quantitative data for **2-methyldecanal**, providing a comparative overview of its physical and olfactory properties.

Table 1: Physicochemical Properties of **2-Methyldecanal**

Property	Value	Reference
CAS Number	19009-56-4	[1]
Molecular Formula	C ₁₁ H ₂₂ O	[3]
Molecular Weight	170.29 g/mol	[3]
Appearance	Colorless to light yellow clear liquid	[3]
Specific Gravity	0.811 - 0.827 @ 25°C	[2]
Refractive Index	1.425 - 1.435 @ 20°C	[2]
Boiling Point	230 °C	
Flash Point	81 - 97 °C	
Solubility	Soluble in organic solvents, limited solubility in water	[3]

Table 2: Olfactory Thresholds of Aliphatic Aldehydes

Aldehyde	Carbon Atoms	Odor Detection	
		Threshold (in water)	Reference
Propanal	3	9.5 ppb	[5]
Butanal	4	9 ppb	[5]
Pentanal	5	12 ppb	[5]
Hexanal	6	4.5 ppb	[5]
Heptanal	7	3 ppb	[5]
Octanal	8	0.7 ppb	[5]
Nonanal	9	1 ppb	[5]
Decanal	10	0.1 ppb	[5]
2-Methyldecanal	11	5.0 ppm	

Table 3: Recommended Usage Levels of **2-Methyldecanal** in Different Applications

Application	Typical Usage Level (%)	Usage Range (%)	Reference
Fine Fragrance	0.05	0.01 - 0.20	[1]
Body Care Products	0.03	0.01 - 0.10	[1]
Home Care Products	0.06	0.02 - 0.20	[1]
Candles & Diffusers	0.10	0.05 - 0.20	[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyldecanal via Darzens Condensation

This protocol describes a laboratory-scale synthesis of **2-methyldecanal** from 2-nonenone and ethyl chloroacetate via a Darzens condensation, followed by saponification and

decarboxylation.

Materials:

- 2-Nonanone
- Ethyl chloroacetate
- Sodium ethoxide
- Ethanol (absolute)
- Diethyl ether
- Hydrochloric acid (concentrated and dilute)
- Sodium hydroxide
- Sodium chloride (saturated solution)
- Anhydrous magnesium sulfate
- Round-bottom flasks
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

Step 1: Darzens Condensation to form Ethyl 3-methyl-3-octyloxirane-2-carboxylate

- In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-nonenone (0.1 mol) in 100 mL of anhydrous diethyl ether.
- Cool the flask in an ice bath.
- Prepare a solution of sodium ethoxide (0.11 mol) in 50 mL of absolute ethanol.
- Slowly add the sodium ethoxide solution to the stirred solution of 2-nonenone over a period of 30 minutes, maintaining the temperature below 10°C.
- After the addition of the base, add ethyl chloroacetate (0.1 mol) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10°C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
- Pour the reaction mixture into 200 mL of ice-cold water.
- Separate the organic layer using a separatory funnel.
- Extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic layers, wash with saturated sodium chloride solution (1 x 50 mL), and dry over anhydrous magnesium sulfate.
- Filter and evaporate the solvent under reduced pressure to obtain the crude glycidic ester.

Step 2: Saponification and Decarboxylation to **2-Methyldecanal**

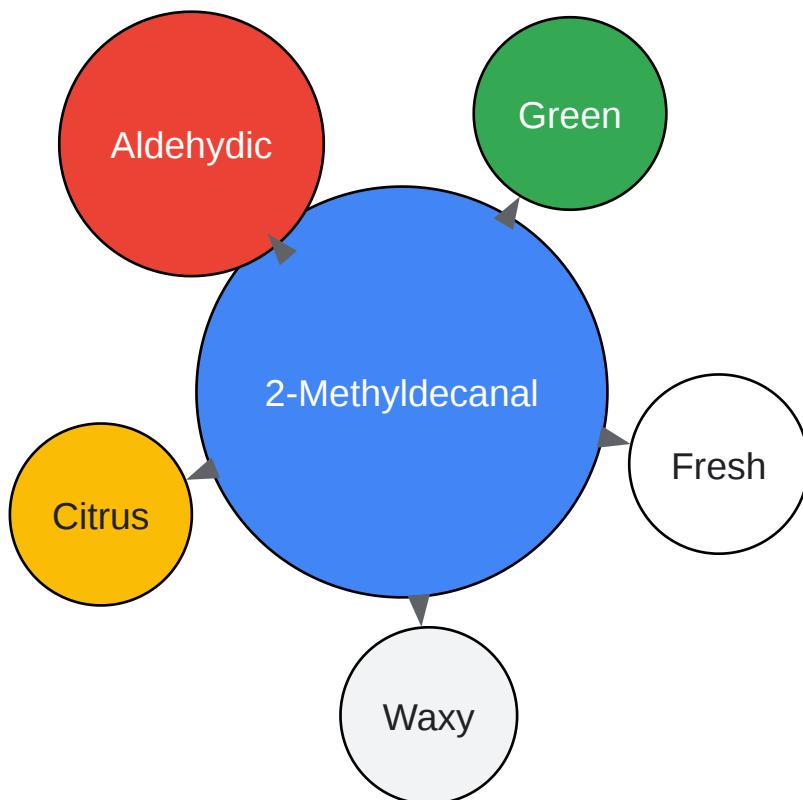
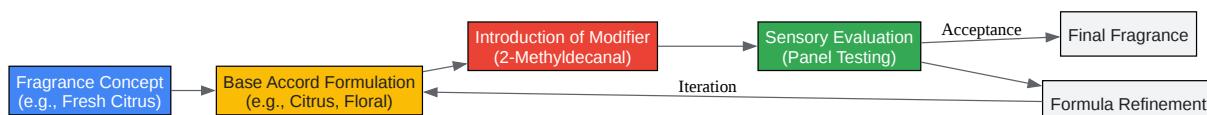
- To the crude glycidic ester, add a solution of sodium hydroxide (0.2 mol) in 100 mL of 95% ethanol.
- Heat the mixture to reflux and maintain for 2 hours.
- Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is approximately 2.

- Gently heat the acidified mixture to effect decarboxylation until the evolution of CO₂ ceases.
- Cool the mixture and extract with diethyl ether (3 x 50 mL).
- Wash the combined organic extracts with water and saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove the solvent by distillation.
- Purify the resulting crude **2-methyldecanal** by fractional distillation under reduced pressure.

Protocol 2: Sensory Evaluation of 2-Methyldecanal in a Fragrance Accord

This protocol outlines a method for the sensory evaluation of **2-methyldecanal** by a trained panel to assess its olfactory characteristics and impact on a simple fragrance accord.

Materials:



- **2-Methyldecanal** (1% solution in dipropylene glycol)
- Simple citrus fragrance accord base (e.g., a mixture of limonene, citral, and linalool)
- Odor-free smelling strips
- Glass beakers and pipettes
- Sensory evaluation booths with controlled ventilation and lighting
- Trained sensory panel (8-12 panelists)
- Evaluation forms or software

Procedure:

- Preparation of Samples:
 - Prepare a 1% solution of **2-methyldecanal** in dipropylene glycol.

- Prepare two versions of the citrus fragrance accord:
 - Accord A: The simple citrus base alone.
 - Accord B: The simple citrus base with the addition of 0.1% of the 1% **2-methyldecanal** solution (resulting in a final concentration of 0.001% **2-methyldecanal** in the accord).
- Evaluation Setup:
 - Dip smelling strips into each sample (Accord A and Accord B) to a depth of 1 cm for 2 seconds.
 - Label the smelling strips with random three-digit codes.
 - Present the coded smelling strips to the panelists in the sensory booths in a randomized and balanced order.
- Sensory Assessment:
 - Instruct the panelists to evaluate the odor of each sample at different time points (top note: immediately, middle note: after 15 minutes, base note: after 1 hour).
 - Panelists should rate the intensity of key odor attributes (e.g., citrus, waxy, green, fresh, aldehydic, overall strength) on a labeled magnitude scale (e.g., 0-10).
 - Panelists should also provide descriptive comments on the character of the fragrance.
- Data Analysis:
 - Collect the intensity ratings and descriptive data from all panelists.
 - Perform statistical analysis (e.g., ANOVA, t-tests) to determine if there are significant differences in the perceived odor attributes between Accord A and Accord B.
 - Analyze the descriptive comments to understand the qualitative impact of **2-methyldecanal** on the fragrance accord.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl Decanal – aldehyde C-11 MOA [myskinrecipes.com]
- 2. 2-methyl decanal (aldehyde C-11 MOA), 19009-56-4 [thegoodscentscompany.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Odor detection by humans of lineal aliphatic aldehydes and helional as gauged by dose-response functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkanals [leffingwell.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 2-Methyldecanal in Fragrance Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664147#2-methyldecanal-applications-in-fragrance-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com